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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818 Get Quote

An In-depth Technical Guide on DDD100097: A Potent Inhibitor of Protein N-Myristoylation

Introduction
Protein N-myristoylation is a crucial lipid modification process in eukaryotes, involving the

covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine

residue of a wide range of proteins.[1][2] This modification is catalyzed by the enzyme N-

myristoyltransferase (NMT).[1][3] N-myristoylation is critical for numerous cellular processes,

including signal transduction, protein-protein interactions, and the anchoring of proteins to

cellular membranes.[4] Because of its essential role in the viability and proliferation of various

organisms, including pathogenic protozoa like Trypanosoma brucei (the causative agent of

Human African Trypanosomiasis, or HAT) and Plasmodium falciparum (the causative agent of

malaria), NMT has emerged as a promising therapeutic target for infectious diseases and

cancer.

DDD100097 is a potent, CNS-penetrant pyrazole sulfonamide inhibitor developed specifically

to target Trypanosoma brucei N-myristoyltransferase (TbNMT). It was optimized from an earlier

lead compound, DDD85646, to improve blood-brain barrier permeability, a critical feature for

treating the late, neurological stage (stage 2) of HAT. This document provides a comprehensive

overview of DDD100097, focusing on its mechanism of action, inhibitory activity, and the

experimental protocols used for its evaluation.

Mechanism of Action
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N-myristoyltransferase catalyzes the transfer of myristate from myristoyl-Coenzyme A (Myr-

CoA) to the N-terminal glycine of a substrate protein. The enzyme's active site contains two

adjacent binding pockets: one for Myr-CoA and another for the peptide substrate.

DDD100097 acts as a high-affinity inhibitor that binds to the peptide substrate pocket of the

enzyme. By occupying this site, it directly prevents the substrate protein from binding, thereby

blocking the transfer of the myristoyl group. This mode of action effectively halts the N-

myristoylation of essential parasite proteins. Inhibition of NMT leads to rapid killing of

trypanosomes, as the mislocalization and dysfunction of key myristoylated proteins disrupt

critical cellular functions necessary for parasite survival. Studies on related inhibitors suggest

that such compounds can lock the enzyme in a "closed" conformation, creating a significant

barrier for their dissociation and contributing to their high potency.

Quantitative Data on DDD100097 Activity
The inhibitory potency and selectivity of DDD100097 (referred to as compound 40 in the

primary literature) have been quantified through various biochemical and cellular assays. The

data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition
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Compound Target Enzyme IC50 (µM) Description

DDD100097
Trypanosoma brucei

NMT (TbNMT)
<0.0015

Half-maximal

inhibitory

concentration against

the target parasite

enzyme. The value

represents the tight-

binding limit of the

assay.

DDD100097
Homo sapiens NMT

(HsNMT)
0.011

Half-maximal

inhibitory

concentration against

the human

homologue, used to

assess selectivity.

Table 2: In Vitro Antiparasitic Activity and Selectivity

Compound
Target
Organism

EC50 (µM)
Selectivity
Index (S)

Description

DDD100097
Trypanosoma

brucei brucei
0.001 11

Half-maximal

effective

concentration

required to inhibit

parasite growth

in culture. The

selectivity index

is calculated as

(IC50 HsNMT /

EC50 T. brucei).

Table 3: In Vivo Pharmacokinetic and Efficacy Data
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Compound Parameter Value Description

DDD100097 Brain:Blood Ratio 1.6

Ratio of the

compound's

concentration in the

brain versus the blood

in a mouse model,

indicating excellent

CNS penetration.

DDD100097 In Vivo Efficacy Partial

Demonstrated partial

efficacy in a stage 2

(CNS) mouse model

of HAT when dosed at

100 mg/kg twice daily.

Some toxicity was

noted in infected mice

at this dose.

Experimental Protocols
The evaluation of DDD100097 involved several key experimental procedures to determine its

biochemical potency, cellular activity, and in vivo efficacy.

NMT Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of recombinant

NMT.

Principle: A non-radioactive, ELISA-based method is commonly used. The assay measures

the NMT-catalyzed transfer of a modified fatty acid analogue (e.g., azido-dodecanoyl-CoA) to

a peptide substrate tagged with an affinity handle (e.g., a FLAG tag).

Methodology:

Recombinant TbNMT or HsNMT enzyme is incubated with the peptide substrate, the fatty

acid analogue, and varying concentrations of the inhibitor (DDD100097).
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The reaction produces an azido-dodecanoyl-peptide-FLAG product.

This product is then coupled to a reporter molecule (e.g., phosphine-biotin) via a

Staudinger ligation reaction.

The biotinylated product is captured on a microplate coated with anti-FLAG antibodies.

The amount of captured product is quantified using streptavidin-peroxidase and a

colorimetric substrate.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Trypanosoma brucei Cell Viability Assay
This assay determines the concentration of the inhibitor required to prevent parasite

proliferation.

Principle: A resazurin-based assay is used to measure cell viability. Resazurin (a blue, non-

fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active

cells.

Methodology:

Bloodstream-form T. brucei parasites are cultured in appropriate media.

Parasites are seeded into 96-well plates and exposed to a serial dilution of DDD100097
for a defined period (e.g., 72 hours).

Resazurin solution is added to each well, and the plates are incubated to allow for color

conversion.

Fluorescence is measured using a plate reader.

EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a Mouse Model of HAT
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This protocol assesses the ability of the compound to cure a CNS-stage infection.

Principle: Mice are infected with a strain of T. brucei that crosses the blood-brain barrier.

Treatment is initiated after the infection has established in the CNS, and the outcome is

monitored by checking for the presence of parasites in the blood.

Methodology:

Female mice are infected intraperitoneally with T. b. brucei GVR35.

The infection is allowed to progress to the CNS stage (typically confirmed around day 21

post-infection).

DDD100097 is formulated for oral administration (e.g., in a suspension).

Mice are treated with a specific dose regimen (e.g., 100 mg/kg, twice daily, for 5 days).

Blood is monitored for the presence of parasites at regular intervals during and after

treatment.

A cure is defined as the permanent absence of parasites in the blood up to a pre-defined

endpoint (e.g., 180 days).

Visualizations
N-Myristoylation Pathway and Inhibition
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Caption: Inhibition of the NMT catalytic cycle by DDD100097.

Experimental Workflow for NMT Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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